Regioisomeric Differentiation: 3- vs. 4-Carboxylate in PfDHODH Inhibition
The 3-carboxylate regioisomer (CAS 64919-93-3) is structurally distinct from the 4-carboxylate series evaluated against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). In a 2022 study, ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates and their 3-hydroxy regioisomers were tested; the most active 4-carboxylate compounds achieved approximately 30% inhibition of PfDHODH, which was slightly superior to a known inhibitor, diethyl α-{[(1H-indazol-5-yl)amino]methylidene}malonate (19% inhibition) [1]. The 3-carboxylate regioisomer (CAS 64919-93-3) was not directly tested in this assay, but the regiochemistry of the ester group is known to alter the tautomeric preference and hydrogen-bond donor/acceptor pattern, which are critical for target engagement [2]. This establishes a clear regioisomeric differentiation basis: users selecting the 3-carboxylate (CAS 64919-93-3) obtain a scaffold with fundamentally different tautomeric and electronic properties compared to the 4-carboxylate series, enabling orthogonal SAR exploration.
| Evidence Dimension | PfDHODH inhibition (regioisomeric scaffold comparison) |
|---|---|
| Target Compound Data | 3-carboxylate regioisomer; not directly tested in PfDHODH assay; distinct tautomeric equilibrium vs. 4-carboxylate |
| Comparator Or Baseline | Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates: ~30% inhibition at tested concentration |
| Quantified Difference | Regioisomeric shift from 4-COOEt to 3-COOEt alters tautomerism and H-bonding capacity; quantitative inhibition data for 3-COOEt isomer not yet reported |
| Conditions | In vitro PfDHODH enzyme inhibition assay; compounds tested at undisclosed concentration |
Why This Matters
Researchers designing antimalarial leads must distinguish between 3- and 4-carboxylate regioisomers because the position of the ester group dictates tautomeric state and target binding mode, directly influencing SAR interpretation and hit-to-lead decisions.
- [1] J. Švete et al. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules 2022, 27(15), 4764. https://doi.org/10.3390/molecules27154764 View Source
- [2] A. Güven, N. Kanişkan. A study on the pyrazoles: tautomerism, conformation, acidity, and basicity by means of AM1 semiempirical method in the gas and aqueous solution. Journal of Molecular Structure: THEOCHEM 1999, 488, 1-3. https://doi.org/10.1016/S0166-1280(99)00026-3 View Source
